molecular formula C8H7FN2 B1457558 6-Fluoro-1H-indol-5-amine CAS No. 1367958-40-4

6-Fluoro-1H-indol-5-amine

Cat. No.: B1457558
CAS No.: 1367958-40-4
M. Wt: 150.15 g/mol
InChI Key: FBBXYDUIEKWLKI-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-5-amine is a fluorinated indole derivative featuring a fluorine atom at the 6-position and an amine group at the 5-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors. The fluorine substituent enhances electronic effects and metabolic stability, while the amine group provides a site for functionalization or hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indol-5-amine typically involves the introduction of a fluorine atom and an amine group onto the indole ring. One common method is the reaction of 6-fluoroindole with ammonia or an amine source under suitable conditions. For example, 6-fluorotryptamine can be synthesized by reacting 6-fluoroindole with an amine in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-1H-indol-5-amine is being explored for its potential as a pharmacophore in drug design. Its applications include:

  • Antiviral Activity : Research indicates that indole derivatives can interfere with viral replication pathways, making them candidates for antiviral drug development.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating various inflammatory diseases .
  • Anticancer Potential : Studies have demonstrated its ability to inhibit tumor cell proliferation, suggesting its use in cancer therapy .

Biological Studies

The compound is utilized in biological research to investigate its effects on cellular processes, including:

  • Cell Signaling Pathways : It influences key signaling molecules, affecting cell proliferation and apoptosis.
  • Gene Expression Modulation : Its interaction with transcription factors can lead to changes in gene expression profiles, impacting cellular metabolism .

Materials Science

In materials science, this compound is being investigated for its unique electronic and optical properties, which may lead to the development of novel materials for electronic applications.

Case Study 1: Antiviral Activity

A study focused on synthesizing derivatives of this compound revealed that certain modifications enhanced its antiviral properties. The derivatives were tested against various viruses, showing significant inhibition of viral replication, which supports the compound's potential as an antiviral agent .

Case Study 2: Anticancer Properties

Another research project examined the anticancer effects of this compound in vitro. The results indicated that it significantly reduced the viability of several cancer cell lines, including those resistant to conventional therapies. This finding suggests that it could be developed as a new therapeutic option for cancer treatment .

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cellular signaling .

Comparison with Similar Compounds

Halogen-Substituted Indole Amines

5-Chloro-1H-indol-6-amine (CAS 873055-23-3)

  • Structure : Chlorine at C5, amine at C4.
  • Molecular Formula : C₈H₇ClN₂; MW : 166.61 g/mol.
  • Comparison: Replacing fluorine with chlorine increases molecular weight and alters electronic properties.

7-Fluoro-1H-Indol-5-amine (CAS 926028-84-4)

  • Structure : Fluorine at C7, amine at C5.
  • Molecular Formula : C₈H₇FN₂; MW : 150.15 g/mol.
  • Comparison : The positional isomerism (F at C7 vs. C6) alters the electron density distribution. The C7-fluoro derivative may exhibit distinct reactivity in electrophilic substitution reactions due to steric and electronic differences .

5-Fluoro-6-iodo-1H-indole (CAS 259860-35-0)

  • Structure : Fluorine at C5, iodine at C6.
  • Molecular Formula : C₈H₅FIN; MW : 277.04 g/mol.
  • Comparison : The iodine atom introduces significant steric bulk and polarizability, which could enhance halogen bonding but reduce solubility compared to the smaller fluorine substituent .

Methyl-Substituted Analogs

4-Fluoro-2-methyl-1H-indol-5-amine (CAS 247564-63-2)

  • Structure : Fluorine at C4, methyl at C2, amine at C5.
  • Molecular Formula : C₉H₉FN₂; MW : 164.18 g/mol.
  • The fluorine at C4 shifts electronic effects away from the amine, which may modulate acidity or hydrogen-bonding capacity .

Heterocyclic Derivatives

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0)

  • Structure : Indazole core (two nitrogen atoms), trifluoromethyl at C6, amine at C5.
  • Molecular Formula : C₈H₆F₃N₃; MW : 201.15 g/mol.
  • The trifluoromethyl group is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility compared to the mono-fluoro indole derivative .

Alkylamine-Functionalized Derivatives

1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT)

  • Structure : Propan-2-amine chain at C3, fluorine at C5.
  • Molecular Formula : C₁₁H₁₃FN₂; MW : 192.23 g/mol.
  • The fluorine at C5 may stabilize the indole ring against oxidative metabolism .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
6-Fluoro-1H-indol-5-amine - C₈H₇FN₂ 150.15 F (C6), NH₂ (C5) [1, 2]
5-Chloro-1H-indol-6-amine 873055-23-3 C₈H₇ClN₂ 166.61 Cl (C5), NH₂ (C6) [15]
7-Fluoro-1H-Indol-5-amine 926028-84-4 C₈H₇FN₂ 150.15 F (C7), NH₂ (C5) [11]
4-Fluoro-2-methyl-1H-indol-5-amine 247564-63-2 C₉H₉FN₂ 164.18 F (C4), CH₃ (C2), NH₂ (C5) [9]
6-(Trifluoromethyl)-1H-indazol-5-amine 1000373-75-0 C₈H₆F₃N₃ 201.15 CF₃ (C6), NH₂ (C5), indazole [8]
5F-AMT - C₁₁H₁₃FN₂ 192.23 F (C5), propan-2-amine (C3) [10]

Key Findings and Implications

  • Halogen Effects : Fluorine’s electronegativity enhances electron withdrawal, stabilizing the indole ring and modulating reactivity. Chlorine and iodine introduce steric and polarizability differences, impacting solubility and binding .
  • Positional Isomerism : Fluorine at C6 vs. C7 alters electronic distribution, affecting regioselectivity in further functionalization .
  • Side Chain Modifications : Alkylamine chains (e.g., 5F-AMT) introduce basic centers, broadening pharmacological applications .

Biological Activity

6-Fluoro-1H-indol-5-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C8H7FN2\text{C}_8\text{H}_7\text{FN}_2, features a fluorine atom at the 6-position of the indole ring. This modification influences its biological properties, making it a subject of interest for drug development.

Target Receptors

The compound exhibits high affinity for various receptors, particularly those involved in neurotransmission and cellular signaling. Its interaction with serotonin receptors (5-HT) has been documented, indicating potential roles in modulating mood and anxiety disorders.

Biochemical Pathways

Research indicates that this compound can influence several biochemical pathways:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication, suggesting a mechanism through which it may reduce viral load in infected cells.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation, particularly in breast cancer models .

Anticancer Activity

A study investigated the effects of this compound on MCF-7 human breast cancer cells. The compound exhibited an IC50 value of approximately 0.095 µM, indicating potent antiproliferative activity. Notably, it demonstrated low toxicity in non-cancerous cells, highlighting its therapeutic potential .

Behavioral Studies

Behavioral studies involving animal models have shown that administration of this compound affects locomotor activity and anxiety-related behaviors. These findings suggest that the compound may influence central nervous system functions through its receptor interactions .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
6-Fluoroindole Lacks amine groupLimited biological activity
5-Aminoindole Contains amine groupModerate activity
6-Chloro-1H-indol-5-amine Chlorine instead of fluorineVaries in activity
This compound Unique fluorine and amine combinationHigh potency against cancer

Safety and Toxicity

The safety profile of this compound has been assessed in various studies. While it shows promise as a therapeutic agent, further research is needed to fully understand its long-term effects and potential toxicity in humans .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoro-1H-indol-5-amine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves fluorination at the 6-position of the indole ring followed by introduction of the 5-amino group. For example, nucleophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) on a pre-functionalized indole precursor can introduce fluorine. The amine group is often introduced via catalytic hydrogenation of a nitro intermediate or through Buchwald-Hartwig amination. Purity optimization requires rigorous purification techniques such as column chromatography, recrystallization, or preparative HPLC. Confirming purity (>98%) via HPLC with UV detection at 220–286 nm is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structure and fluorine incorporation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-UV for purity assessment, with λmax ~286 nm for indole derivatives .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of fluorine substitution .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s binding affinity in enzyme inhibition studies?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances hydrogen-bonding interactions and metabolic stability. For example, in IDO-1 inhibitors, fluorinated indoles exhibit improved binding to hydrophobic pockets due to fluorine’s van der Waals radius. Competitive binding assays (e.g., fluorescence polarization) paired with X-ray crystallography can map interactions. In one study, a 5-fluoroindole derivative bound IDO-1 without coordinating to the heme iron, suggesting a novel binding mode . Similar principles apply to 6-fluoro analogs in targeting enzymes like kinases or monoamine oxidases .

**How can researchers resolve contradictions in biological activity data for this compound derivatives?

Properties

IUPAC Name

6-fluoro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBXYDUIEKWLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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